molecular formula C5H11N B15095344 Allylamine, 1,1-dimethyl- CAS No. 2978-60-1

Allylamine, 1,1-dimethyl-

Cat. No.: B15095344
CAS No.: 2978-60-1
M. Wt: 85.15 g/mol
InChI Key: RBRPAKDHMRWACJ-UHFFFAOYSA-N
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Description

2-methylbut-3-en-2-amine is an organic compound with the molecular formula C5H11N It is a derivative of butene with an amine group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbut-3-en-2-amine can be synthesized through several methods. One common route involves the reaction of acetamide with 2,2,2-trichloro-N-(1,1-dimethyl-2-propen-1-yl)-acetamide . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-methylbut-3-en-2-amine.

Industrial Production Methods

Industrial production of 2-methylbut-3-en-2-amine often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.

Scientific Research Applications

2-methylbut-3-en-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylbut-3-en-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-butyn-2-amine: This compound has a similar structure but with a triple bond instead of a double bond.

    N-methylbut-3-en-2-amine: This compound has a methyl group attached to the nitrogen atom.

Uniqueness

2-methylbut-3-en-2-amine is unique due to its specific structure, which allows for distinct reactivity and interactions compared to its analogs. Its double bond and amine group provide a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

2-methylbut-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPAKDHMRWACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183933
Record name Allylamine, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-60-1
Record name Allylamine, 1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylamine, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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